molecular formula C9H14O2 B3003977 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone CAS No. 2416228-79-8

1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone

Cat. No.: B3003977
CAS No.: 2416228-79-8
M. Wt: 154.209
InChI Key: HXELSUFVGHNUCS-UHFFFAOYSA-N
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Description

1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone is an organic compound with the molecular formula C₉H₁₄O₂ It is characterized by a cyclopentene ring substituted with a methoxymethyl group and an ethanone moiety

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-[1-(methoxymethyl)cyclopent-3-en-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8(10)9(7-11-2)5-3-4-6-9/h3-4H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXELSUFVGHNUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC=CC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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